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Compound of Interest

Compound Name: N-Boc-piperazine-d4

Cat. No.: B13445510 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
In the landscape of modern pharmaceutical research, the strategic incorporation of deuterium

into drug candidates represents a sophisticated approach to optimizing pharmacokinetic and

metabolic profiles. N-Boc-piperazine-d4, a deuterated analog of the versatile synthetic

building block N-Boc-piperazine, has emerged as a critical tool in this endeavor. The

replacement of four hydrogen atoms with deuterium at the 3 and 5 positions of the piperazine

ring imparts a kinetic isotope effect, which can significantly influence the rate of metabolic

processes. This modification makes N-Boc-piperazine-d4 an invaluable asset in drug

discovery, particularly for use as an internal standard in quantitative bioanalysis and for the

synthesis of novel deuterated drug molecules with potentially improved therapeutic properties.

This technical guide provides a comprehensive overview of N-Boc-piperazine-d4, including its

synthesis, physicochemical properties, and detailed experimental protocols for its application in

key areas of drug development.

Physicochemical Properties
The physicochemical properties of N-Boc-piperazine-d4 are crucial for its application in

synthesis and analytical methodologies. While specific experimental data for the deuterated

analog is not extensively published, the properties are expected to be very similar to its non-

deuterated counterpart, with a notable increase in molecular weight.
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Property N-Boc-piperazine N-Boc-piperazine-d4

CAS Number 57260-71-6 1126621-87-1[1]

Molecular Formula C₉H₁₈N₂O₂ C₉H₁₄D₄N₂O₂[1]

Molecular Weight 186.25 g/mol [2] 190.28 g/mol [1]

Appearance
White to yellowish crystalline

substance[2]
Neat[1]

Melting Point 47-49 °C[2] Not specified

Boiling Point 258 °C at 760 mmHg[2] Not specified

Density 1.03 g/cm³[2] Not specified

Solubility

Soluble in organic solvents like

dichloromethane and

methanol; less soluble in

water.[3]

Not specified

Synthesis of N-Boc-piperazine-d4
The synthesis of N-Boc-piperazine-d4 can be achieved through the deuteration of piperazine

followed by the introduction of the Boc protecting group. A plausible synthetic route is outlined

below, based on established methods for the synthesis of deuterated piperazine derivatives

and Boc-protection of amines.

Experimental Protocol: Synthesis of Piperazine-d8
Dihydrochloride (Precursor)
This protocol describes the synthesis of a fully deuterated piperazine precursor, which can then

be used to synthesize N-Boc-piperazine-d4.

Catalytic Exchange: Piperazine is subjected to catalytic exchange with deuterium gas (D₂)

under high pressure and temperature in the presence of a suitable catalyst, such as

Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C).

Reaction Conditions: The reaction is typically carried out in a high-pressure reactor.
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Purification: The resulting piperazine-d8 is purified.

Salt Formation: The purified piperazine-d8 is converted to its dihydrochloride salt to improve

stability and handling.

Experimental Protocol: Synthesis of N-Boc-piperazine-
d4

Reaction Setup: In a round-bottom flask, dissolve piperazine-d4 (or a suitable deuterated

piperazine precursor) in a suitable solvent (e.g., dichloromethane).

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc

anhydride) dropwise at 0 °C.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

Work-up: Quench the reaction with water. Separate the organic layer, and extract the

aqueous layer with dichloromethane.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

column chromatography.

Applications in Drug Development
N-Boc-piperazine-d4 serves as a crucial building block for two primary applications in drug

development: as a component in the synthesis of deuterated drug candidates and as a stable

isotope-labeled internal standard for quantitative bioanalysis.

Use as a Deuterated Building Block
The piperazine moiety is a common scaffold in a wide range of pharmaceuticals.[4] By using N-
Boc-piperazine-d4 in the synthesis of these molecules, researchers can introduce deuterium

at specific positions. This can lead to a kinetic isotope effect, potentially slowing down the

metabolic breakdown of the drug, which may result in an improved pharmacokinetic profile,

such as a longer half-life and reduced formation of toxic metabolites.
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Logical Relationship: From Deuterated Building Block to Improved Drug Candidate
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Caption: Workflow from N-Boc-piperazine-d4 to a potentially improved drug candidate.

Use as an Internal Standard in LC-MS/MS Bioanalysis
One of the most significant applications of N-Boc-piperazine-d4 is in the development of

robust bioanalytical methods. When a drug candidate contains the N-Boc-piperazine moiety, its

deuterated analog can be synthesized and used as an ideal internal standard for liquid

chromatography-tandem mass spectrometry (LC-MS/MS) quantification. The co-elution and

similar ionization properties of the analyte and its deuterated internal standard allow for

accurate correction of variations in sample preparation, injection volume, and matrix effects.

Experimental Workflow: Bioanalytical Method Validation
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Caption: Bioanalytical method validation workflow using a deuterated internal standard.
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This protocol provides a general framework for the quantification of a target analyte in a

biological matrix.

Preparation of Standards and Quality Control (QC) Samples:

Prepare stock solutions of the analyte and N-Boc-piperazine-d4 (Internal Standard, IS) in

a suitable organic solvent (e.g., methanol).

Prepare calibration standards by spiking known concentrations of the analyte and a fixed

concentration of the IS into the blank biological matrix.

Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation:

To an aliquot of the unknown sample, calibration standard, or QC sample, add the IS

solution.

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

Vortex and centrifuge the samples to pellet the precipitated proteins.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in the mobile phase.

LC-MS/MS Analysis:

Inject the reconstituted sample into an LC-MS/MS system.

Develop a chromatographic method to achieve separation of the analyte from matrix

components.

Optimize the mass spectrometer settings for the detection of the analyte and the IS using

Multiple Reaction Monitoring (MRM).

Data Analysis:
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Integrate the peak areas for the analyte and the IS.

Calculate the peak area ratio of the analyte to the IS.

Construct a calibration curve by plotting the peak area ratio versus the analyte

concentration for the calibration standards.

Determine the concentration of the analyte in the unknown samples and QC samples from

the calibration curve.

Isotopic Purity Assessment
The isotopic purity of N-Boc-piperazine-d4 is a critical parameter that must be rigorously

assessed to ensure its suitability for use. High-resolution mass spectrometry (HRMS) and

Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.

Experimental Protocol: Isotopic Purity Determination by
HRMS

Sample Preparation: Prepare a dilute solution of N-Boc-piperazine-d4 in a suitable solvent

(e.g., acetonitrile/water).

HRMS Analysis: Infuse the sample directly into a high-resolution mass spectrometer.

Data Acquisition: Acquire the full scan mass spectrum in the region of the molecular ion.

Data Analysis:

Determine the accurate mass and relative abundance of the molecular ions corresponding

to the different isotopologues (d0 to d4).

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak

areas. The isotopic purity is typically reported as the percentage of the desired d4 species.

Metabolic Stability and CYP450 Inhibition
When developing deuterated drug candidates derived from N-Boc-piperazine-d4, it is

essential to evaluate their metabolic stability and potential for cytochrome P450 (CYP450)
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inhibition.

Signaling Pathway: Role of CYP450 in Drug Metabolism
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Caption: General pathway of drug metabolism involving Cytochrome P450 enzymes.

Experimental Protocol: In Vitro Metabolic Stability Assay
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Incubation: Incubate the deuterated test compound at a known concentration with human

liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes).

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

Reaction Termination: The reaction is stopped at each time point by adding a cold organic

solvent.

Analysis: The concentration of the parent compound remaining at each time point is

determined by LC-MS/MS.

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in

vitro half-life (t₁/₂) and intrinsic clearance.

Experimental Protocol: CYP450 Inhibition Assay
(Fluorogenic)

Incubation: A specific fluorogenic substrate for a particular CYP450 isoform is incubated with

human liver microsomes and a range of concentrations of the test compound.

Metabolite Formation: The CYP450 enzyme metabolizes the substrate, producing a

fluorescent product.

Fluorescence Measurement: The fluorescence is measured using a plate reader.

Data Analysis: The reduction in the formation of the fluorescent metabolite in the presence of

the test compound is used to determine the IC₅₀ value (the concentration of the test

compound that causes 50% inhibition of the enzyme activity).

Conclusion
N-Boc-piperazine-d4 is a powerful and versatile deuterated building block that offers

significant advantages in drug discovery and development. Its use in the synthesis of novel

deuterated drug candidates can lead to improved pharmacokinetic properties, while its

application as an internal standard ensures the accuracy and reliability of quantitative

bioanalytical methods. The detailed protocols and conceptual workflows provided in this guide

are intended to equip researchers, scientists, and drug development professionals with the
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necessary knowledge to effectively utilize N-Boc-piperazine-d4 in their research endeavors,

ultimately contributing to the development of safer and more effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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